molecular formula C9H14O B1621883 2-Butyl-5-methylfuran CAS No. 3857-27-0

2-Butyl-5-methylfuran

Cat. No.: B1621883
CAS No.: 3857-27-0
M. Wt: 138.21 g/mol
InChI Key: CURSSBZSRIIIGX-UHFFFAOYSA-N
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Description

2-Butyl-5-methylfuran is a chemical compound with the molecular formula C9H14O . It is a derivative of furan, which is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom .


Synthesis Analysis

The synthesis of furanic compounds like this compound has been studied extensively. For instance, a study proposed an amination–oxidation–amination–reduction (AOAR) strategy for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF via the intermediate 2,5-bis(N-methyl-iminomethyl)furan (BMIF) . Another study reported the synthesis of 2,5-bis(aminomethyl)furan in 94.1% yield from biomass-derived 2,5-diformylfuran dioxime .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques have been used for structural elucidation of the compound along with the study of geometrical and vibrational properties .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, a study reported the cross-condensation reaction of 2-MF and 5-MF to produce C16 fuel precursor . Another study investigated the formation process of soot from 2,5-dimethylfuran pyrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. For instance, the molecular weight of this compound is 138.207 Da . The vibrational properties of the compound have been studied using FT-IR and FT-Raman spectroscopy .

Mechanism of Action

The mechanism of action of 2-Butyl-5-methylfuran is not explicitly mentioned in the available literature .

Safety and Hazards

While specific safety and hazard information for 2-Butyl-5-methylfuran is not available, similar compounds like 2-Methylfuran are known to be highly flammable and toxic if swallowed or inhaled .

Future Directions

Furan derivatives like 2-Butyl-5-methylfuran have potential applications in biofuel technology due to their potential for use in alternative fuels . Future research may focus on understanding the pyrolysis and combustion properties of such molecules .

Properties

IUPAC Name

2-butyl-5-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-4-5-9-7-6-8(2)10-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURSSBZSRIIIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391551
Record name Furan, 2-butyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3857-27-0
Record name 2-Butyl-5-methylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3857-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2-butyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTYL-5-METHYLFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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